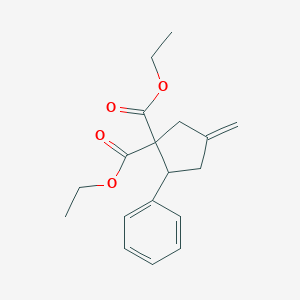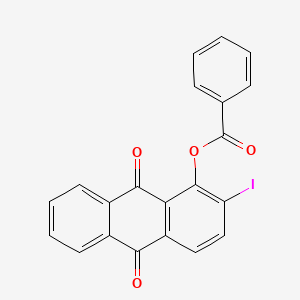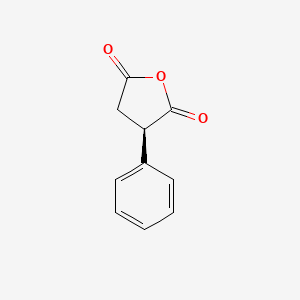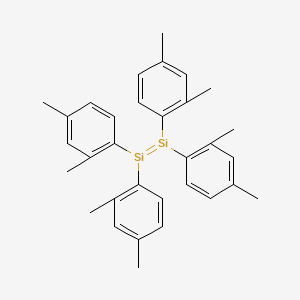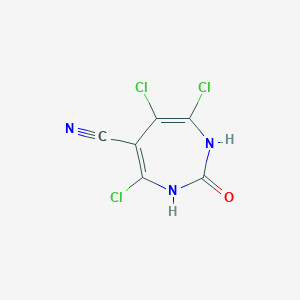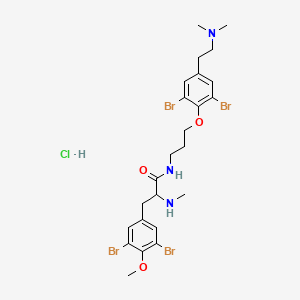
2,2',3,4,5',6-Hexachloro-5-(methanesulfonyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methanesulfonyl group. This compound is part of a class of chemicals known as polychlorinated biphenyls (PCBs), which have been widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are also known for their environmental persistence and potential health hazards.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methanesulfonyl group. The process can be summarized as follows:
Chlorination of Biphenyl: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to achieve the desired level of chlorination.
Introduction of Methanesulfonyl Group: The chlorinated biphenyl is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine. This step introduces the methanesulfonyl group to the biphenyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are also implemented to handle the toxic and hazardous nature of the chemicals involved.
化学反应分析
Types of Reactions
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Hydroxide ions (OH-), amines (NH2-), polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Less chlorinated biphenyls, dechlorinated biphenyls.
Substitution: Hydroxylated biphenyls, aminated biphenyls.
科学研究应用
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential health effects, including its role as an endocrine disruptor and its impact on human health.
Industry: Used in the development of materials with specific chemical and physical properties, such as insulating materials and flame retardants.
作用机制
The mechanism of action of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and cellular responses.
Pathways Involved: Activation of AhR can result in the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This can lead to the formation of reactive metabolites and oxidative stress.
相似化合物的比较
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
Polychlorinated Biphenyls (PCBs): These compounds share similar chemical structures and properties, but differ in the number and position of chlorine atoms. Examples include 2,2’,4,4’,5,5’-Hexachlorobiphenyl and 3,3’,4,4’,5,5’-Hexachlorobiphenyl.
Methanesulfonyl Derivatives: Compounds with a methanesulfonyl group attached to different aromatic or aliphatic structures. Examples include 4-Methanesulfonylbiphenyl and 2-Methanesulfonyl-1,1’-biphenyl.
Uniqueness
The uniqueness of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl lies in its specific combination of chlorination and methanesulfonylation, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the behavior and effects of chlorinated biphenyls in various scientific and industrial contexts.
属性
CAS 编号 |
140202-89-7 |
|---|---|
分子式 |
C13H6Cl6O2S |
分子量 |
439.0 g/mol |
IUPAC 名称 |
1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)-6-methylsulfonylbenzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)13-10(17)8(9(16)11(18)12(13)19)6-4-5(14)2-3-7(6)15/h2-4H,1H3 |
InChI 键 |
FURYOECJBGDKKN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)


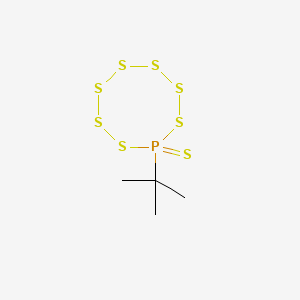
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
